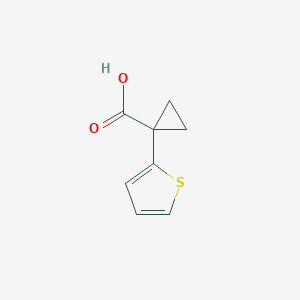

1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-thiophen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGVANXRGMMXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597026 | |

| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162959-94-6 | |

| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Thiophen-2-yl)cyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Medicinal Chemistry Applications

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in contemporary drug discovery. By integrating a thiophene ring, a cyclopropane scaffold, and a carboxylic acid moiety, this compound presents a unique combination of structural and electronic features. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and chemical reactivity. Furthermore, it explores the rationale behind its growing importance in medicinal chemistry, contextualized by the proven contributions of its constituent fragments to modern therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Introduction: A Molecule of Strategic Design

The deliberate combination of specific structural motifs is a cornerstone of modern medicinal chemistry. This compound is a prime example of such strategic design, merging three key pharmacophoric elements:

-

The Thiophene Ring: An aromatic heterocycle, the thiophene ring is a widely used bioisostere for the phenyl ring. Its inclusion can modulate physicochemical properties, improve metabolic profiles, and establish critical interactions with biological targets. Thiophene-containing carboxylic acids have been explored as scaffolds for various enzyme inhibitors.[1][2]

-

The Cyclopropane Ring: This is not merely a saturated spacer. The unique electronic structure of the cyclopropane ring, with its enhanced π-character and rigid conformation, offers numerous advantages in drug design.[3] It can enhance metabolic stability, improve binding potency, increase membrane permeability, and provide novel three-dimensional vectors for exploring target binding pockets.[3][4]

-

The Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor. It is frequently used to anchor a molecule to a target's active site, such as the zinc-binding domain of metalloproteinases or the catalytic residues of synthases, and to improve aqueous solubility.[1][5]

The convergence of these three motifs creates a compact, rigid scaffold with a well-defined three-dimensional shape and diverse chemical handles, making it an attractive starting point for library synthesis and lead optimization campaigns.

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent fragments.

Physicochemical Data (Predicted)

The following table summarizes the predicted and known properties of the parent structures, providing a baseline for experimental design.

| Property | Cyclopropanecarboxylic Acid | Thiophene-2-carboxylic Acid | This compound (Predicted) |

| Molecular Formula | C₄H₆O₂ | C₅H₄O₂S | C₈H₈O₂S |

| Molar Mass ( g/mol ) | 86.09[6] | 128.15[7] | 184.22 |

| Appearance | Colorless to light yellow liquid[8] | Solid | Expected to be a crystalline solid |

| Melting Point (°C) | 18.5[9] | 128-132 | > 130 |

| Boiling Point (°C) | 182-184[8] | 260 | > 260 |

| pKa | 4.65[9] | 3.53 | ~ 4.0 - 4.5 |

| logP (Predicted) | 0.6[6] | 1.6[7] | ~ 2.0 - 2.5 |

Spectroscopic Characterization (Predicted)

The structural rigidity and distinct electronic environments of the molecule give rise to a predictable spectroscopic signature.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxyl H (-COOH) | 10 - 13 ppm (singlet, broad) | Acidic proton, subject to hydrogen bonding and solvent effects.[10] |

| Thiophene H (3 positions) | 6.9 - 7.5 ppm (multiplets) | Characteristic region for aromatic heterocycle protons. | |

| Cyclopropane H (methine) | ~2.0 - 2.5 ppm (multiplet) | The α-proton is deshielded by both the thiophene and carboxyl groups. | |

| Cyclopropane H (methylene) | ~1.0 - 1.8 ppm (multiplets) | Diastereotopic protons of the cyclopropane ring, leading to complex splitting.[11] | |

| ¹³C NMR | Carbonyl C (-COOH) | 175 - 185 ppm | Typical range for a carboxylic acid carbonyl carbon.[10] |

| Thiophene C | 125 - 145 ppm | Aromatic carbons of the thiophene ring. | |

| Cyclopropane C (quaternary) | 25 - 35 ppm | The carbon atom attached to the thiophene and carboxyl groups. | |

| Cyclopropane C (methylene) | 10 - 20 ppm | The two CH₂ carbons of the cyclopropane ring. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[10] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | Carbonyl stretch for a hydrogen-bonded dimer.[10] | |

| C=C Stretch (Thiophene) | ~1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. |

Synthesis Strategies and Methodologies

Several synthetic routes can be envisioned for this compound. A robust and versatile approach would involve the construction of the cyclopropane ring onto a thiophene precursor.

Proposed Synthetic Workflow: Phase-Transfer Catalyzed Cyclopropanation

This method is based on the well-established reaction of an active methylene compound with a dihaloalkane under phase-transfer catalysis (PTC) conditions, which is a proven method for generating cyclopropane-dicarboxylic esters.[12] Subsequent selective hydrolysis and decarboxylation would yield the target mono-acid.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Step 2: Phase-Transfer Catalyzed Cyclopropanation of Intermediate A

-

Rationale: This step leverages the high reactivity of the malonate intermediate under basic PTC conditions to form the cyclopropane ring. Using a strong aqueous base with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the deprotonation to occur at the organic-aqueous interface, facilitating the subsequent intramolecular alkylation with 1,2-dibromoethane. This method is often high-yielding and avoids the need for strictly anhydrous conditions.[12]

-

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add Intermediate A (1 equivalent) and 1,2-dibromoethane (1.5 equivalents).

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents) dropwise over 30 minutes, maintaining the temperature below 40°C.

-

After the addition is complete, continue to stir the mixture vigorously for 4-6 hours at room temperature, monitoring the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Intermediate B, which can be purified by column chromatography.

-

Step 3: Saponification and Decarboxylation

-

Rationale: The diester (Intermediate B) is first hydrolyzed to the corresponding dicarboxylic acid using a strong base. Upon acidification, the resulting geminal diacid is unstable to heat and readily undergoes decarboxylation to furnish the desired mono-carboxylic acid product.

-

Procedure:

-

Dissolve the purified Intermediate B (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Gently heat the acidified mixture to 50-60°C for 1-2 hours to facilitate decarboxylation, observed by the evolution of CO₂ gas.

-

Cool the solution to room temperature. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the final product. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

-

Chemical Reactivity and Medicinal Chemistry Applications

The molecule's reactivity is dictated by its three primary components, offering multiple avenues for derivatization and biological investigation.

Key Chemical Transformations

-

Carboxylic Acid Derivatization: The carboxylic acid is the most versatile handle. It can be readily converted into esters, amides, or an acid chloride.[5][13] Amide coupling is particularly relevant in drug discovery for linking the scaffold to other pharmacophoric fragments or for modulating its properties.

-

Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution, typically at the 5-position, which is para to the cyclopropane substituent and activated. This allows for the introduction of halogens, nitro groups, or acyl groups for further functionalization.[5]

-

Cyclopropane Ring Stability: The cyclopropane ring is generally stable under common synthetic conditions. Its inherent strain, however, makes it susceptible to ring-opening via hydrogenolysis under specific catalytic conditions, a reaction not typically desired but important to consider.

Role in Drug Discovery and Development

The combination of a rigid cyclopropane, a bioisosteric thiophene, and a functional carboxylic acid makes this scaffold highly valuable for targeting enzymes and receptors.

-

Enzyme Inhibition: The carboxylic acid can act as a key binding element, chelating metal ions in metalloenzymes or forming hydrogen bonds with active site residues. Derivatives of thiophene-containing acids have shown inhibitory activity against enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapy.[1]

-

Receptor Antagonism: The rigid structure helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. For example, related structures containing cyclopropyl and thiophene moieties have been developed as potent and orally bioavailable EP4 receptor antagonists, which have applications in immuno-oncology.[14][15][16]

-

Improved Pharmacokinetics: The cyclopropyl group is known to block sites of metabolism.[3][4] By replacing a more metabolically labile group (e.g., an isopropyl group) with a cyclopropyl ring, chemists can significantly enhance a drug candidate's metabolic stability and oral bioavailability.

Figure 3: Logic diagram illustrating the contribution of structural features to desirable drug-like properties.

Conclusion

This compound is more than just a chemical curiosity; it is a highly functional and strategically designed scaffold for modern drug discovery. Its properties are derived from the synergistic combination of its thiophene, cyclopropane, and carboxylic acid components. The inherent rigidity, metabolic stability, and versatile chemical handles of this molecule make it an exceptional platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic strategies and chemical insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this promising molecular architecture.

References

- PubChem. 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.

- TCG Lifesciences. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

- Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).

- Organic Syntheses. cyclopropanecarboxylic acid.

- ResearchGate. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

- PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.

- Wikipedia. Cyclopropane carboxylic acid.

- Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- PubMed. Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid...Potent Antagonist of the neurokinin-2 Receptor.

- PubMed. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

- PubMed. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.

- PubMed. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed Central. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.

- SpectraBase. Cyclopropanecarboxylic acid - Optional[Vapor Phase IR] - Spectrum.

- PubChem. 2-Ethylcyclopropane-1-carboxylic acid.

- PubChem. Cyclopropanecarboxylic acid.

- PubChem. 2-Thiophenecarboxylic acid.

Sources

- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid (EVT-6287736) | 162960-00-1 [evitachem.com]

- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 9. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 14. tcgls.com [tcgls.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(Thiophen-2-yl)cyclopropanecarboxylic acid, identified by its CAS Number 162959-94-6 [1][2][3][4], is a heterocyclic carboxylic acid that has garnered significant interest within the drug discovery and development landscape. This molecule uniquely combines the structural features of a thiophene ring and a cyclopropane carboxylic acid moiety, both of which are considered "privileged scaffolds" in medicinal chemistry. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced potency and modulated physicochemical properties[5][6][7][8]. Thiophene-based compounds are known for a wide array of biological activities, including anti-inflammatory and anticancer properties[7][9][10].

The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets[11][12]. The fusion of these two key fragments in this compound creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and data from commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Justification |

| CAS Number | 162959-94-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈O₂S | Calculated |

| Molecular Weight | 168.21 g/mol | [13] |

| Appearance | Off-white to light yellow solid | Typical for similar organic acids |

| Purity | ≥96% | [1][2] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | [13] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-8.0 ppm). The cyclopropane protons will appear as a complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) due to geminal and cis/trans couplings. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm)[14][15].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon around 170-180 ppm. The carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm), while the cyclopropane carbons will be found in the upfield aliphatic region[15].

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹[14][15]. The C-H stretching of the thiophene and cyclopropane rings will appear around 3100 and 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Representative Protocol

A common and effective method for the synthesis of cyclopropanecarboxylic acids involves the cyclization of a suitable precursor. A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of similar cyclopropane derivatives[16][17][18].

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation of Thiophene

-

To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.

-

Slowly add propionyl chloride dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)propan-1-one.

Step 2: Alpha-Halogenation

-

Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-1-(thiophen-2-yl)propan-1-one.

Step 3: Favorskii Rearrangement

-

Dissolve the crude 2-bromo-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., ethanol).

-

Add a solution of a strong base, such as sodium hydroxide, and heat the mixture.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

As a Key Building Block

This molecule serves as a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of a diverse chemical space.

Incorporation into Biologically Active Molecules

Derivatives of thiophene-containing cyclopropanes have shown promise in various therapeutic areas. For instance, related structures have been investigated as antagonists for the EP4 receptor, which is a target in inflammation and oncology[19]. The unique conformational constraints imposed by the cyclopropane ring can lead to improved binding to the target receptor and enhanced selectivity.

Signaling Pathway Modulation

The incorporation of this scaffold into drug molecules can influence their interaction with key signaling pathways. For example, in the context of inflammation, compounds containing the thiophene moiety have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[7].

Caption: The role of a drug containing the title scaffold in modulating a biological pathway.

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its unique combination of a thiophene ring and a cyclopropane carboxylic acid moiety makes it a valuable building block for the creation of novel drug candidates. The insights provided in this guide regarding its properties, synthesis, and potential applications underscore its relevance to researchers and professionals in the field of drug discovery. As the demand for new and effective therapeutics continues to grow, the exploration of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Joshi, H., Dhiman, N., Sharma, A., Kumar, V., Singh, G., Kumar, D., ... & Dwivedy, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar.

- CAS:162959-94-6 this compound-中间体 - 上海沸点化学科技有限公司. (n.d.).

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.

- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.).

- This compound - 化學材料 - 景明化工. (n.d.).

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). ScienceDirect.

- 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid | C11H14O2S | CID 820724 - PubChem. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (n.d.).

- Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - ResearchGate. (2025).

- WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents. (n.d.).

- Chawla, S., Sharma, S., Kashid, S., Verma, P. K., & Sapra, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Chemistry LibreTexts.

- Spectra Problem #7 Solution. (n.d.).

Sources

- 1. CAS:162959-94-6 this compound-中间体-上海沸点化学科技有限公司-上海沸点化学科技有限公司 [heat-biochem.com]

- 2. 162959-94-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. eMolecules this compound | 162959-94-6 | Fisher Scientific [fishersci.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]

- 9. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising lead compound to a clinical candidate is both arduous and exacting. Small molecules, particularly those featuring heterocyclic and strained ring systems like 1-(Thiophen-2-yl)cyclopropanecarboxylic acid, often present unique bioisosteric advantages but also introduce significant analytical challenges. The thiophene moiety, a well-established pharmacophore, and the cyclopropane ring, a rigid scaffold that can modulate potency and metabolic stability, combine to form a molecule of considerable interest. However, the definitive confirmation of its molecular structure is a non-negotiable prerequisite for advancing any further in the development pipeline. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This technical guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, self-validating workflow rooted in the principles of modern analytical chemistry. We will delve into the "why" behind each experimental choice, ensuring that the generated data collectively and unequivocally confirm the molecular architecture of this important pharmaceutical intermediate.

The Strategic Approach to Structure Elucidation: A Predictive Framework

Given the absence of a complete, published dataset for this compound, this guide will adopt a predictive methodology. We will leverage established spectroscopic principles and data from analogous structures to forecast the expected outcomes of each analytical technique. This approach serves as a robust roadmap for any scientist tasked with the de novo characterization of this molecule or its derivatives. Our strategy is built upon a foundation of orthogonal techniques, where each method provides a unique piece of the structural puzzle, and the collective data converge to a single, unambiguous solution.

Caption: A strategic workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry: The First Glimpse - Molecular Weight and Formula

Mass spectrometry (MS) provides the foundational data point in any structure elucidation workflow: the molecular weight of the analyte. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable as it allows for the determination of the elemental composition.

Predicted Molecular Formula: C₈H₈O₂S

| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.06 | 32.06 |

| Total | 168.21 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is well-suited for polar molecules like carboxylic acids.[1]

-

Ionization Mode: Perform analysis in both positive and negative ion modes. In positive mode, expect to observe the protonated molecule [M+H]⁺ at m/z 169.0318. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 167.0172 is anticipated.

-

Data Analysis: The high-resolution data will provide an exact mass measurement, which can be used to confirm the elemental composition. The isotopic pattern, particularly the presence of the ³⁴S isotope at approximately 4.2% of the abundance of the ³²S isotope, will provide strong evidence for the presence of a single sulfur atom.[2]

Predicted Fragmentation Pattern (Electron Ionization - EI):

While ESI is used for accurate mass, EI-MS provides valuable fragmentation information. The molecular ion (M⁺) at m/z 168 would be expected. Key fragment ions would likely arise from:

-

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 123.

-

Cleavage of the cyclopropane ring.

-

Fragmentation of the thiophene ring, often characterized by the loss of acetylene (C₂H₂) or thioformaldehyde (CH₂S).[3][4][5]

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For this compound, we are looking for the characteristic vibrations of the carboxylic acid and the thiophene ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1450 & ~1350 | C=C stretch | Aromatic (Thiophene) |

| ~850-700 | C-H out-of-plane bend | 2-substituted Thiophene |

| ~1250 | C-O stretch | Carboxylic Acid |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) method is most convenient. Place a small amount of the dry, purified compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid O-H group. A strong, sharp absorption around 1700 cm⁻¹ will confirm the carbonyl (C=O) group. The aromatic C-H and C=C stretching vibrations of the thiophene ring will appear in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The ¹H NMR spectrum will be characterized by signals from the thiophene ring and the cyclopropane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |

| ~7.4 | dd | 1H | H5 (Thiophene) | The proton at the 5-position of the thiophene ring, coupled to H4 and H3. |

| ~7.1 | dd | 1H | H3 (Thiophene) | The proton at the 3-position, coupled to H4 and H5. |

| ~7.0 | dd | 1H | H4 (Thiophene) | The proton at the 4-position, coupled to H3 and H5. |

| ~1.7-1.8 | m | 2H | CH₂ (Cyclopropane) | The two protons on one of the methylene groups of the cyclopropane ring. |

| ~1.3-1.4 | m | 2H | CH₂ (Cyclopropane) | The two protons on the other methylene group of the cyclopropane ring. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | COOH | The carbonyl carbon of the carboxylic acid. |

| ~145 | C2 (Thiophene) | The quaternary carbon of the thiophene ring attached to the cyclopropane. |

| ~127 | C5 (Thiophene) | The CH carbon at the 5-position of the thiophene ring. |

| ~125 | C3 (Thiophene) | The CH carbon at the 3-position of the thiophene ring. |

| ~124 | C4 (Thiophene) | The CH carbon at the 4-position of the thiophene ring. |

| ~25 | C (Cyclopropane) | The quaternary carbon of the cyclopropane ring. |

| ~18 | CH₂ (Cyclopropane) | The two equivalent methylene carbons of the cyclopropane ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see correlations between the thiophene protons (H3-H4, H4-H5) and within the cyclopropane methylene groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. It will definitively link the proton and carbon signals of the thiophene and cyclopropane rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across quaternary carbons. We predict key correlations from the cyclopropane protons to the quaternary C2 of the thiophene ring and the carbonyl carbon. The thiophene protons will show correlations to other carbons within the ring.

-

Caption: Predicted key HMBC correlations for this compound.

Single Crystal X-Ray Diffraction: The Definitive 3D Structure

While the combination of MS, IR, and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique yields a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also providing precise bond lengths and angles.

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure would definitively confirm the attachment of the cyclopropane ring to the C2 position of the thiophene ring and provide valuable information about the conformation of the molecule in the solid state.

Conclusion: A Self-Validating, Multi-Technique Approach

The structure elucidation of this compound, a key intermediate in drug development, requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a self-validating dataset can be generated that leaves no room for ambiguity. Each technique provides a layer of evidence that, when combined, builds an unshakeable structural assignment. While this guide has presented a predictive framework, the principles and protocols outlined herein represent the gold standard for the characterization of novel small molecules, ensuring the scientific integrity and ultimate success of the drug discovery process.

References

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.

- Pease, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.

- Taylor & Francis Online. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- NIST. (n.d.). Thiophene. NIST Chemistry WebBook.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

- ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer....

- ACS Publications. (n.d.). Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. The Journal of Physical Chemistry C.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed. (2012, March 8). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton.

- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.

- SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts.

- Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International.

- PubMed Central (PMC). (n.d.). X ray crystallography.

- Caltech. (n.d.). Demystifying X-ray Crystallography.

- MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery.

- Semantic Scholar. (n.d.). X-ray crystallography of chemical compounds.

Sources

- 1. Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists | Semantic Scholar [semanticscholar.org]

- 2. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The amalgamation of a thiophene ring and a cyclopropane moiety presents a compelling scaffold, merging the favorable electronic properties and metabolic stability of the former with the conformational rigidity and unique spatial arrangement of the latter. This guide provides a detailed technical overview of a key exemplar of this structural class: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid .

This molecule is more than a simple curiosity; it is a versatile building block for the synthesis of complex pharmaceutical agents. The thiophene ring, an isostere of benzene, is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its generally favorable metabolic profile.[1][2] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune physicochemical properties by imposing conformational constraints.[3][4] This document will detail the fundamental properties, a robust synthetic methodology, comprehensive characterization techniques, and the underlying rationale for its application in drug discovery.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in synthesis and drug development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 162959-94-6 | |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol |

Synthesis and Mechanistic Insights

The efficient construction of the 1-(thiophen-2-yl)cyclopropane scaffold is crucial for its accessibility as a building block. While various methods for cyclopropanation exist, a modern and highly effective approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method offers high yields and scalability, making it suitable for both laboratory and potential industrial-scale synthesis.[5]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of a related compound, 2-cyclopropylthiophene, which serves as a direct precedent for the synthesis of the title compound by selecting the appropriately substituted bromothiophene.

1. Reaction Setup:

-

To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromothiophene-5-carboxylic acid (1 equivalent), cyclopropylboronic acid (1.3 equivalents), and potassium phosphate (K₃PO₄) (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.

-

Add the solvent system, typically a mixture of toluene and water.

-

Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 1 mol%), and the phosphine ligand, SPhos (2 mol%). The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

2. Reaction Execution:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting bromothiophene is consumed (typically within 2-4 hours).[5]

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality and Workflow Visualization

The Suzuki-Miyaura coupling is a robust cross-coupling reaction. The choice of a palladium catalyst and a sterically hindered biarylphosphine ligand like SPhos is crucial for achieving high catalytic turnover and preventing catalyst deactivation. The base (K₃PO₄) is essential for the transmetalation step, where the cyclopropyl group is transferred from boron to the palladium center.

Spectroscopic Characterization: A Self-Validating System

1H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

-

Thiophene Protons: The three protons on the thiophene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their coupling patterns (doublets, doublet of doublets) will confirm the 2-substitution pattern.[6]

-

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets in the aliphatic region (typically δ 0.5-2.0 ppm). Their distinct chemical shifts and coupling constants are characteristic of the strained cyclopropyl system.[7]

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will disappear upon shaking the sample with D₂O.[8]

13C NMR Spectroscopy

The carbon NMR spectrum will complement the 1H NMR data.

-

Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon will be observed in the downfield region (δ 170-185 ppm).

-

Thiophene Carbons: Four distinct signals will be present for the thiophene ring carbons, with the carbon attached to the cyclopropane ring appearing at a different chemical shift from the others.

-

Cyclopropane Carbons: The three carbons of the cyclopropane ring will resonate in the upfield region (typically δ 10-35 ppm). The quaternary carbon bearing the thiophene and carboxyl groups will be distinct from the two CH₂ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[8]

-

C-S Stretch: Weaker absorptions associated with the C-S stretching of the thiophene ring can be expected in the fingerprint region (around 600-800 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 168, corresponding to the molecular weight of C₈H₈O₂S.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the thiophene and cyclopropane rings.

Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold in the development of novel therapeutics. The combination of the thiophene and cyclopropane motifs can impart desirable properties to a lead compound.

-

Metabolic Stability: The thiophene ring is often used as a bioisostere for a phenyl ring to block metabolism at a specific position, potentially improving the pharmacokinetic profile of a drug candidate.[1]

-

Potency and Selectivity: The rigid cyclopropane ring orients the thiophene and carboxylic acid groups in a defined three-dimensional space. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[3]

-

Novel Chemical Space: This scaffold provides access to novel chemical space, moving away from the flat, aromatic structures that dominate many compound libraries. This three-dimensionality is increasingly recognized as a key factor for successful drug development.[4][10]

While specific drugs containing the exact this compound core are not prevalent in publicly available literature, numerous patents describe cyclopropane carboxylic acid derivatives as active pharmaceutical ingredients for a range of conditions, including respiratory diseases and inflammation.[11] This highlights the general utility of this class of compounds. For instance, derivatives of this scaffold could be elaborated to target enzymes such as kinases or proteases, where the carboxylic acid can act as a key hydrogen bond donor/acceptor and the thiophene-cyclopropane unit can occupy a hydrophobic pocket.

Conclusion

This compound is a well-defined chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through robust and scalable methods like the Suzuki-Miyaura coupling. Its structure can be unequivocally confirmed through a suite of standard spectroscopic techniques. The combination of the metabolically stable thiophene ring and the conformationally rigid cyclopropane group makes this compound an attractive starting point for the design of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this valuable building block in their drug discovery programs.

References

- Aaron Chemistry. This compound. [Link]

- Gaily, M., et al. (2023).

- Shafiee, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

- Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(22), 10047-10087. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

- Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (WO2016177845A1).

- O'Hagan, D. (2015). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 21(38), 13248-13253. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

A Methodological Guide to the Physicochemical Characterization of 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid

Abstract: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a novel small molecule incorporating three key chemical moieties: an aromatic thiophene ring, a strained cyclopropane scaffold, and a carboxylic acid functional group. This unique combination makes it a compound of significant interest for scaffold-hopping and lead optimization in drug discovery and materials science. However, a comprehensive public dataset of its physical and chemical properties is not yet available. This technical guide provides a robust, first-principles-based framework for researchers to thoroughly characterize this compound. We present a series of validated experimental protocols, explain the scientific rationale behind methodological choices, and offer predicted values based on the analysis of its constituent fragments. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this promising chemical entity.

Molecular Structure and Theoretical Framework

The physicochemical properties of a molecule are a direct consequence of its structure. This compound (Molecular Formula: C₈H₈O₂S, Molecular Weight: 184.21 g/mol ) presents a fascinating case study in the interplay of aromaticity, aliphatic strain, and functional group polarity.

-

Thiophene Ring: An electron-rich aromatic heterocycle, the thiophene moiety is expected to influence the molecule's electronic properties, potential for π-π stacking interactions, and metabolic profile. Its sulfur atom can also participate in hydrogen bonding and coordination.

-

Cyclopropane Ring: This three-membered ring is highly strained. This strain influences the bond angles and hybridization of the adjacent quaternary carbon, which can affect the acidity of the carboxyl group.

-

Carboxylic Acid: This group is the primary determinant of the molecule's acidic nature and its ability to act as a hydrogen bond donor and acceptor. Its pKa will be critical to its behavior in biological systems.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Physical Properties and Foundational Data

While direct experimental data for the target compound is scarce, we can establish well-informed predictions based on structurally related molecules. This serves as a crucial starting point for experimental design.

| Property | Predicted Value / State | Rationale & Foundational Data |

| Physical State | White to off-white crystalline solid | The parent compounds, cyclopropanecarboxylic acid and 2-thiophenecarboxylic acid, are solids at room temperature. Increased molecular weight and potential for strong intermolecular hydrogen bonding and π-stacking suggest a solid state.[1][2] |

| Melting Point (°C) | 130 - 150 | 2-Thiophenecarboxylic acid melts at 128-132°C. The addition of the cyclopropyl group increases molecular weight and may alter crystal packing, likely resulting in a slightly higher melting point. |

| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids have high boiling points due to dimerization via hydrogen bonding. The parent cyclopropanecarboxylic acid boils around 182-184°C.[3][4] The significantly larger thiophene-substituted structure will have a much higher boiling point and is likely to decompose before boiling at atmospheric pressure. |

| pKa | 4.0 - 4.5 | The pKa of cyclopropanecarboxylic acid is approximately 4.8. The electron-withdrawing nature of the aromatic thiophene ring is expected to further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa into this predicted range.[5] |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, THF); sparingly soluble in water; poorly soluble in nonpolar solvents (hexanes). | The carboxylic acid group imparts polarity and allows for solubility in polar solvents. Water solubility is expected to be limited due to the hydrophobic thiophene and cyclopropane moieties. |

Experimental Protocols for Definitive Characterization

The following section details the essential experimental workflows for obtaining robust, publication-quality data on the physical characteristics of this compound.

Workflow for Physicochemical Analysis

Caption: Logical workflow for the comprehensive characterization of the target compound.

Melting Point Determination

Causality: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.

Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 20°C below the predicted melting point (e.g., to 110°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).

-

-

Reporting: Report the value as a range (T₁ - T₂). For a pure sample, this range should be less than 2°C.

Solubility Profiling

Causality: Understanding a compound's solubility is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. It provides insight into the molecule's overall polarity.

Protocol (Equilibrium Shake-Flask Method):

-

Solvent Selection: Prepare vials containing a standard set of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Sample Addition: Add a precisely weighed amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in each vial.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation & Quantification:

-

Visually inspect for undissolved solid. If fully dissolved, the compound is soluble at ≥10 mg/mL.

-

For quantitative analysis, filter or centrifuge the suspension to remove undissolved solid.

-

Analyze the concentration of the solute in the clear supernatant using a calibrated analytical technique (e.g., HPLC-UV).

-

-

Reporting: Report solubility in mg/mL or mol/L for each solvent.

pKa Determination

Causality: The acid dissociation constant (pKa) dictates the charge state of the molecule at a given pH. This is arguably the most important physical characteristic for a drug candidate, as it governs absorption, membrane permeability, and receptor binding.

Protocol (Potentiometric Titration):

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope).

-

The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

-

Spectroscopic Characterization

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and stereochemistry of the molecule.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Predictions:

-

Thiophene Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling patterns.

-

Cyclopropane Protons: Expect complex multiplets in the highly shielded aliphatic region (~1.0-2.0 ppm). The diastereotopic protons on the same carbon will show geminal coupling.

-

Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which will be exchangeable with D₂O.

-

-

¹³C NMR Predictions:

-

Carbonyl Carbon: A signal in the ~170-180 ppm range.

-

Thiophene Carbons: Signals in the aromatic region (~125-145 ppm).

-

Cyclopropane Carbons: Shielded signals in the aliphatic region (~15-30 ppm).

-

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Causality: FTIR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Key Predicted Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[6]

-

C-H Stretch (Aromatic/Thiophene): Sharp peaks just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption in the range of ~1720-1680 cm⁻¹.[6]

-

C=C Stretch (Thiophene Ring): Medium intensity bands around ~1530-1350 cm⁻¹.[7]

-

C-S Stretch (Thiophene Ring): Bands in the fingerprint region, typically ~710-680 cm⁻¹.[7]

-

Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern offers additional structural proof.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, expecting to observe the [M-H]⁻ ion.

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Expected Results:

-

Molecular Ion: A prominent peak at an m/z corresponding to [C₈H₇O₂S]⁻, which has a calculated exact mass of 183.0173.

-

Fragmentation: Tandem MS (MS/MS) on the parent ion may show characteristic losses, such as the loss of CO₂ (44 Da) or the COOH radical (45 Da).

-

References

- The Royal Society of Chemistry. (2017). Supplementary Information.

- PubChem. (n.d.). 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid.

- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).

- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.

- Tzeng, T.-J., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

- Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.

- NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook.

- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- NIST. (n.d.). Cyclopropanecarboxylic acid chloride. In NIST Chemistry WebBook.

- Yan, N., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Cycloprop-2-ene carboxylic acid.

- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). Cyclopropanecarboxylic acid.

- SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- PubChem. (n.d.). 2-Thiophenecarboxylic acid.

Sources

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

The Convergence of Privileged Scaffolds: A Technical Guide to the Biological Activity of Thiophene-Containing Cyclopropanes

Abstract

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" represents a powerful approach to the design of novel therapeutic agents. This technical guide delves into the burgeoning field of thiophene-containing cyclopropanes, a class of hybrid molecules that marries the rich electronic properties and diverse biological activities of the thiophene ring with the unique conformational constraints and metabolic stability imparted by the cyclopropane moiety. While direct and extensive biological evaluation of this specific hybrid class is an emerging area, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the foundational biological importance of each constituent, detail synthetic pathways for their conjugation, and present robust, field-proven protocols for the assessment of their potential anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as both a foundational resource and a catalyst for future investigation into this promising, yet underexplored, chemical space.

Introduction: The Rationale for Hybridization

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. A proven strategy in this endeavor is the hybridization of molecular scaffolds that are known to confer desirable biological properties. Thiophene and its derivatives are well-established as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The sulfur-containing aromatic ring of thiophene allows for diverse functionalization and can engage in various biological interactions.[5]

Concurrently, the cyclopropane ring, a small, strained carbocycle, has gained significant traction in drug design.[6] Its rigid structure can lock molecules into bioactive conformations, improve metabolic stability by blocking sites of metabolism, and enhance membrane permeability.[6][7] The combination of these two moieties, therefore, presents a compelling hypothesis: that thiophene-containing cyclopropanes could exhibit synergistic or novel biological activities, leveraging the strengths of both components. This guide will provide the technical foundation to explore this hypothesis.

Synthetic Strategies: Forging the Thiophene-Cyclopropane Linkage

The successful biological evaluation of thiophene-containing cyclopropanes is predicated on the availability of robust and versatile synthetic methodologies. A key challenge lies in the efficient and controlled formation of the bond between these two distinct chemical entities.

Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanols

A notable and direct method for the synthesis of substituted thiophenes from cyclopropane precursors involves the ring-opening/annulation reaction of cyclopropyl ethanols. This approach provides a concise route to thiophene aldehydes, which are versatile intermediates for further functionalization.[8]

Experimental Protocol: Synthesis of a Model Thiophene Aldehyde from a Cyclopropyl Ethanol Derivative

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the starting cyclopropyl ethanol derivative (1.0 eq) and potassium sulfide (K₂S, 2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thiophene aldehyde.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic pathway for thiophene aldehydes from cyclopropyl ethanols.

Biological Activities and Investigative Protocols

While the dedicated exploration of thiophene-containing cyclopropanes is in its nascent stages, the extensive literature on analogous thiophene derivatives provides a strong basis for predicting their potential biological activities. This section outlines key therapeutic areas and provides detailed protocols for their investigation.

Anticancer Activity

Thiophene derivatives, particularly thiophene carboxamides and fused thiophene systems, have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3][9][10] The introduction of a cyclopropane ring could enhance the potency and selectivity of these compounds.

Experimental Protocol: In Vitro Anticancer Screening using the MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

-